2-(Thiophen-2-ylamino)propanoic acid
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Overview
Description
2-(Thiophen-2-ylamino)propanoic acid is an organic compound that features a thiophene ring attached to an amino acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-ylamino)propanoic acid typically involves the reaction of thiophene derivatives with amino acids under controlled conditions. One common method involves the condensation of thiophene-2-carboxylic acid with alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing by-products. The use of automated systems and advanced purification techniques ensures high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Thiophen-2-ylamino)propanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at low temperatures.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Alkyl halides; reactions are usually conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: N-alkylated amino acids.
Scientific Research Applications
2-(Thiophen-2-ylamino)propanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-ylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-2-acetic acid
- 3-(2-Thienyl)propionic acid
Comparison: 2-(Thiophen-2-ylamino)propanoic acid is unique due to its amino acid backbone, which imparts distinct chemical and biological properties. Unlike simple thiophene derivatives, this compound can participate in a wider range of biochemical reactions and exhibits enhanced bioactivity. Its structural versatility makes it a valuable scaffold for drug design and material science .
Properties
Molecular Formula |
C7H9NO2S |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-(thiophen-2-ylamino)propanoic acid |
InChI |
InChI=1S/C7H9NO2S/c1-5(7(9)10)8-6-3-2-4-11-6/h2-5,8H,1H3,(H,9,10) |
InChI Key |
SHAPQBYCPZRQIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1=CC=CS1 |
Origin of Product |
United States |
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